5,6-Dihydroxy-1H-indole-2-carboxylic acid
5,6-Dihydroxy-1H-indole-2-carboxylic acid
5, 6-Dihydroxyindole-2-carboxylic acid, also known as 5, 6-dhica or DHI2C, belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. Indolecarboxylic acids and derivatives are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole. 5, 6-Dihydroxyindole-2-carboxylic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 5, 6-dihydroxyindole-2-carboxylic acid is primarily located in the cytoplasm. 5, 6-Dihydroxyindole-2-carboxylic acid participates in a number of enzymatic reactions. In particular, 5, 6-Dihydroxyindole-2-carboxylic acid can be biosynthesized from L-dopachrome through its interaction with the enzyme L-dopachrome tautomerase. In addition, 5, 6-Dihydroxyindole-2-carboxylic acid can be converted into melanin through the action of the enzyme tyrosinase. In humans, 5, 6-dihydroxyindole-2-carboxylic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. 5, 6-Dihydroxyindole-2-carboxylic acid is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, the tyrosinemia type I pathway, monoamine oxidase-a deficiency (mao-a), and the hawkinsinuria pathway.
5,6-dihydroxyindole-2-carboxylic acid is a dihydroxyindole that is indole-2-carboxylic acid substituted by hydroxy groups at positions 5 and 6. It has a role as a mouse metabolite. It is a conjugate acid of a 5,6-dihydroxyindole-2-carboxylate. It is a tautomer of a dopachrome.
5,6-dihydroxyindole-2-carboxylic acid is a dihydroxyindole that is indole-2-carboxylic acid substituted by hydroxy groups at positions 5 and 6. It has a role as a mouse metabolite. It is a conjugate acid of a 5,6-dihydroxyindole-2-carboxylate. It is a tautomer of a dopachrome.
Brand Name:
Vulcanchem
CAS No.:
4790-08-3
VCID:
VC0129673
InChI:
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14)
SMILES:
C1=C2C=C(NC2=CC(=C1O)O)C(=O)O
Molecular Formula:
C9H7NO4
Molecular Weight:
193.16 g/mol
5,6-Dihydroxy-1H-indole-2-carboxylic acid
CAS No.: 4790-08-3
Reference Standards
VCID: VC0129673
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
CAS No. | 4790-08-3 |
---|---|
Product Name | 5,6-Dihydroxy-1H-indole-2-carboxylic acid |
Molecular Formula | C9H7NO4 |
Molecular Weight | 193.16 g/mol |
IUPAC Name | 5,6-dihydroxy-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14) |
Standard InChIKey | YFTGOBNOJKXZJC-UHFFFAOYSA-N |
SMILES | C1=C2C=C(NC2=CC(=C1O)O)C(=O)O |
Canonical SMILES | C1=C2C=C(NC2=CC(=C1O)O)C(=O)O |
Physical Description | Solid |
Description | 5, 6-Dihydroxyindole-2-carboxylic acid, also known as 5, 6-dhica or DHI2C, belongs to the class of organic compounds known as indolecarboxylic acids and derivatives. Indolecarboxylic acids and derivatives are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole. 5, 6-Dihydroxyindole-2-carboxylic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 5, 6-dihydroxyindole-2-carboxylic acid is primarily located in the cytoplasm. 5, 6-Dihydroxyindole-2-carboxylic acid participates in a number of enzymatic reactions. In particular, 5, 6-Dihydroxyindole-2-carboxylic acid can be biosynthesized from L-dopachrome through its interaction with the enzyme L-dopachrome tautomerase. In addition, 5, 6-Dihydroxyindole-2-carboxylic acid can be converted into melanin through the action of the enzyme tyrosinase. In humans, 5, 6-dihydroxyindole-2-carboxylic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. 5, 6-Dihydroxyindole-2-carboxylic acid is also involved in several metabolic disorders, some of which include the alkaptonuria pathway, the tyrosinemia type I pathway, monoamine oxidase-a deficiency (mao-a), and the hawkinsinuria pathway. 5,6-dihydroxyindole-2-carboxylic acid is a dihydroxyindole that is indole-2-carboxylic acid substituted by hydroxy groups at positions 5 and 6. It has a role as a mouse metabolite. It is a conjugate acid of a 5,6-dihydroxyindole-2-carboxylate. It is a tautomer of a dopachrome. |
Synonyms | 5,6-DHICA 5,6-dihydroxy-2-indolecarboxylic acid 5,6-dihydroxy-2-indolylcarboxylic acid 5,6-dihydroxyindole-2-carboxylic acid DHI2C |
PubChem Compound | 119405 |
Last Modified | Nov 11 2021 |
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